2-Chloroanisole
Description
Significance and Research Context of 2-Chloroanisole
The significance of this compound in academic research stems from its role as a building block in organic synthesis and its presence as an environmental contaminant. Its difunctional nature, with both a halogen and an ether group on an aromatic ring, allows it to participate in a variety of chemical transformations. This makes it a valuable starting material or intermediate in the synthesis of more complex organic molecules biosynth.com.
Beyond its synthetic utility, this compound and related chloroanisoles have gained significant attention due to their association with off-flavors and odors, particularly in food products like wine and in indoor environments mdpi.commaxapress.com. These compounds can be formed through the microbial methylation of chlorophenols, which were historically used in wood preservatives mdpi.comnih.govresearchgate.net. Research in this context focuses on understanding their formation pathways, detection methods, and environmental prevalence nih.govcore.ac.uk.
Historical Overview of this compound Research
Early research involving this compound likely focused on its fundamental chemical properties and synthesis. Methods for synthesizing this compound from precursors like o-chlorophenol have been documented chemicalbook.com. Studies investigating the chlorination of anisole (B1667542) also contributed to the understanding of how this compound is formed cdnsciencepub.comresearchgate.net.
The recognition of chloroanisoles, including this compound, as odor-causing compounds in the environment and in consumer products appears to have driven a new wave of research. Investigations into "mold houses" in Sweden in the 1970s, where a characteristic malodor was present, eventually linked the issue to chloroanisoles formed from chlorophenols in building materials mdpi.comscilit.com. Similarly, research into "cork taint" in wine identified 2,4,6-trichloroanisole (B165457) as a key culprit, highlighting the broader significance of this class of compounds maxapress.comnih.govoeno-one.eu.
Current Research Frontiers and Unaddressed Questions regarding this compound
Current research on this compound continues to explore its applications in synthesis and its environmental implications. In organic synthesis, it is utilized in various coupling reactions and as a source of aryne intermediates acs.orgmit.edu. Research is ongoing to develop more efficient and selective catalytic methods for reactions involving aryl halides like this compound acs.orgacs.orgresearchgate.net.
Despite the progress, several questions remain unaddressed. The full scope of microbial pathways leading to the formation of this compound from various chlorinated precursors in different environments warrants further investigation nih.gov. Understanding the precise mechanisms and microbial species involved is crucial for developing effective remediation strategies. Furthermore, while the odor properties of some chloroanisoles are well-documented, the specific contributions and interactions of different chloroanisole congeners, including this compound, to complex odor profiles in various matrices could benefit from more detailed study mdpi.com. The long-term behavior and fate of this compound in different environmental compartments also present ongoing research challenges solubilityofthings.com.
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| CAS Registry Number | 766-51-8 | cas.orgcas.org |
| Molecular Formula | C7H7ClO | cas.orgcas.org |
| Molecular Weight | 142.58 g/mol | cas.orgcas.org |
| Boiling Point | 192 °C or 195-196 °C | cas.orgchemicalbook.com |
| Melting Point | -26.8 °C | cas.orgchemicalbook.com |
| Density | 1.248 g/cm³ at 20 °C or 1.123 g/mL at 25 °C | cas.orgchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRPVMLBTFGQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061104 | |
| Record name | o-Chloroanisole | |
| Source | EPA DSSTox | |
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Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-51-8 | |
| Record name | 2-Chloroanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzene, 1-chloro-2-methoxy- | |
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| Record name | 2-Chloroanisole | |
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| Record name | Benzene, 1-chloro-2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | o-Chloroanisole | |
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| Record name | 2-chloroanisole | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Reaction Pathways Involving 2 Chloroanisole
Established Synthetic Routes for 2-Chloroanisole
This compound, a significant chemical intermediate, can be synthesized through various established routes. One common method involves the methylation of o-chlorophenol. In a typical procedure, o-chlorophenol is dissolved in a solution of sodium hydroxide (B78521) in water. Subsequently, dimethyl sulfate (B86663) is added to the solution under controlled temperature conditions, typically around 10°C. The resulting mixture is then heated to boiling for several hours. After cooling and extraction with an organic solvent like benzene (B151609), the final product, o-chloroanisole, is obtained with a high yield of approximately 91.5% after purification by distillation. chemicalbook.com
Another synthetic approach starts from o-dichlorobenzene, which undergoes a substitution reaction with sodium methoxide (B1231860) in the presence of a copper salt catalyst. organicchemistrytutor.com This method is advantageous as it utilizes industrial side products. The reaction is typically carried out in an organic solvent, and the molar ratio of the reactants and catalyst, as well as the reaction temperature and duration, are crucial parameters for optimizing the yield.
Nitration of this compound for Derivative Synthesis
The nitration of this compound provides a pathway for the synthesis of various nitro-substituted derivatives, which are valuable precursors in the production of dyes, pharmaceuticals, and agrochemicals. A regioselective nitration of this compound can be achieved using a combination of bismuth subnitrate and thionyl chloride. nih.gov This method has been shown to produce 2-chloro-4-nitroanisole (B1210655) as the primary product. The reaction is typically carried out in dichloromethane, and it is believed that nitryl chloride (NO₂Cl), generated in situ, acts as the nitrating species. nih.gov
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director. The strong activating effect of the methoxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Due to steric hindrance from the adjacent chlorine atom, the para-position is favored, leading to the formation of 2-chloro-4-nitroanisole as the major product.
Utilization of this compound as a Precursor in Organic Synthesis
This compound serves as a versatile precursor in the synthesis of a wide range of organic compounds. It is utilized in the production of benzoate (B1203000) esters and in the conversion of catechol to 2-chloroacetophenone (B165298). biosynth.com Furthermore, this compound has been identified as an effective methylating agent, for instance, in the production of methyl benzoate. biosynth.com
Its role as a building block extends to the synthesis of more complex molecules with applications in the pharmaceutical and agrochemical industries. nih.gov For example, chloro-containing aromatic compounds are integral to the structure of many pharmaceutical drugs. nih.gov The presence of the chlorine atom and the methoxy group provides reactive sites for further functionalization, making this compound a valuable starting material for constructing elaborate molecular architectures.
Synthesis of m-Chloroanisole from 1,3-Dichlorobenzene (B1664543) and Sodium Methoxide
The synthesis of m-chloroanisole can be effectively achieved through the reaction of 1,3-dichlorobenzene with sodium methoxide. This nucleophilic aromatic substitution reaction is typically catalyzed by a copper salt. The process involves mixing 1,3-dichlorobenzene, sodium methoxide, and a suitable organic solvent, along with the copper salt catalyst. The reaction mixture is then heated under reflux for a specific duration, which can range from 3 to 24 hours, at temperatures between 75-150°C. The molar ratio of the reactants and catalyst is a critical factor influencing the reaction's efficiency. Following the reaction, the organic solvent is removed, and the desired product, m-chloroanisole, is isolated through extraction and subsequent distillation or rectification. This one-step synthesis method is noted for its simplicity, operational convenience, and relatively high product yield.
Synthesis of N-(5-chloro-2-methoxyphenyl)aryl sulfonamides from 2-amino-4-chloroanisole
While a direct synthesis from 2-amino-4-chloroanisole is not explicitly detailed, a plausible synthetic route to N-(5-chloro-2-methoxyphenyl)aryl sulfonamides can be devised based on established chemical transformations. A related class of compounds, p-[5-chloro-2-methoxy-benzamidoethyl]-benzene sulfonamides, has been synthesized starting from 5-chlorosalicylic acid. google.com This synthesis involves methylation, aminolysis, chlorosulfonation, and a final aminolysis step. google.com
A potential pathway to the target sulfonamides could initiate with the diazotization of an appropriate amino-chloroanisole derivative, followed by a Sandmeyer-type reaction to introduce a sulfonyl chloride group. Alternatively, a direct chlorosulfonation of a suitable N-acylated precursor could be employed. The resulting sulfonyl chloride can then be reacted with a variety of aryl amines to generate a library of N-(5-chloro-2-methoxyphenyl)aryl sulfonamides. The synthesis of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been reported, highlighting the accessibility of this class of compounds. researchgate.netresearchgate.net
Reaction Mechanisms of this compound and its Derivatives
Electrophilic Aromatic Substitution Reactions of this compound
The reaction mechanism of electrophilic aromatic substitution (EAS) on this compound is dictated by the electronic properties of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the chlorine atom (-Cl). libretexts.org
The methoxy group is a strong activating group and an ortho-, para-director. reddit.commasterorganicchemistry.com It donates electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. lkouniv.ac.inmasterorganicchemistry.com This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho and para positions. organicchemistrytutor.comyoutube.com
Conversely, the chlorine atom is a deactivating group but also an ortho-, para-director. uci.eduwou.edu It withdraws electron density from the ring through its inductive effect, which makes the ring less reactive compared to benzene. echemi.com However, it can donate a lone pair of electrons through resonance, which stabilizes the positive charge in the arenium ion at the ortho and para positions. libretexts.org
In this compound, these two effects are in opposition. The activating effect of the methoxy group dominates over the deactivating effect of the chlorine atom, making the ring more reactive than chlorobenzene (B131634) but less reactive than anisole (B1667542). The directing effects, however, are cooperative. Both groups direct incoming electrophiles to the ortho and para positions relative to themselves. The primary sites for electrophilic attack are the positions para to the strongly activating methoxy group (position 4) and ortho to it (position 6). Due to the steric hindrance posed by the chlorine atom at position 2, electrophilic attack is sterically favored at the less hindered position 4. Therefore, electrophilic aromatic substitution reactions on this compound, such as nitration, predominantly yield the 4-substituted product.
Regioselectivity in Halogenation Reactions
The halogenation of anisole is a classic example of an electrophilic aromatic substitution reaction where the regioselectivity is governed by the directing effect of the methoxy (-OCH₃) group. The methoxy group is a strong activating, ortho, para-directing group due to its ability to donate electron density to the benzene ring through resonance, which stabilizes the intermediates formed during electrophilic attack at these positions. vedantu.combrainly.in
During the halogenation of anisole, the electrophile (e.g., Br⁺ or Cl⁺) preferentially attacks the positions ortho (C2 and C6) and para (C4) to the methoxy group. vedantu.com The distribution between the ortho and para isomers is influenced by several factors, including the nature of the halogen, the solvent, and the reaction temperature. Generally, the para isomer is the major product, which is often attributed to the steric hindrance posed by the bulky methoxy group at the ortho positions. vedantu.com For instance, in the bromination of anisole with bromine in ethanoic acid, the major product is p-bromoanisole, with a yield of around 90%. vedantu.com
The chlorination of anisole with molecular chlorine (Cl₂) can also yield a mixture of o-chloroanisole and p-chloroanisole. The use of different chlorinating agents and catalysts can alter the product ratio. For example, zeolites have been investigated as shape-selective catalysts to enhance the formation of the para isomer in halogenation reactions. cardiff.ac.uk While sulfuryl chloride (SO₂Cl₂) is a slightly more para-selective reagent than molecular chlorine, achieving high selectivity remains a challenge for simple substrates. cardiff.ac.uk
Mechanistic Studies on Electrophilic Chlorination of Anisole and Substituted Anisoles
The mechanism of electrophilic aromatic substitution (SEAr) has been a subject of extensive study. The classical textbook mechanism involves a two-stage process: the formation of a π-complex, followed by a cationic σ-complex (also known as an arenium ion or Wheland intermediate), which then loses a proton to form the final product. nih.govacs.org A Lewis acid catalyst, such as AlCl₃ or FeX₃, is often used to polarize the halogen-halogen bond, increasing the electrophilicity of the halogen. brainly.inbartleby.com
However, recent computational and experimental studies on the chlorination of anisole have challenged the universal applicability of this two-stage mechanism. nih.govacs.org Investigations into the chlorination of anisole with molecular chlorine in nonpolar solvents like carbon tetrachloride (CCl₄) have revealed that, in the absence of a Lewis acid catalyst, the reaction may not proceed through an arenium ion intermediate. nih.govacs.org Instead, these studies suggest the possibility of a concerted, single transition state mechanism. nih.govacs.org Furthermore, it was found that addition-elimination pathways can compete with the direct substitution processes, leading to the formation of addition byproducts. nih.govacs.org
The reactivity and regioselectivity in SEAr reactions that do follow the classic mechanism can be quantified using the electrophile affinity (Eα), which measures the stabilization energy associated with the formation of the arenium ion. nih.govacs.org The presence of the activating methoxy group in anisole strongly stabilizes the positive charge in the arenium ion intermediate, particularly when the attack is at the ortho and para positions, thus accelerating the reaction.
Nucleophilic Substitution Reactions Involving this compound
Aryl halides such as this compound are generally unreactive towards nucleophilic substitution reactions under standard SN1 or SN2 conditions. libretexts.org This is due to the strong C-Cl bond, which has partial double-bond character from resonance with the benzene ring, and the repulsion between the incoming nucleophile and the electron-rich aromatic ring.
However, nucleophilic aromatic substitution (SNAr) can occur under specific circumstances. One pathway requires the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed by the addition of the nucleophile. Since this compound lacks such strong activating groups, this pathway is not favored under mild conditions.
Another mechanism for nucleophilic substitution on unactivated aryl halides involves an elimination-addition pathway via a highly reactive benzyne (B1209423) intermediate. libretexts.org This reaction requires extremely harsh conditions, such as high temperatures and strong bases (e.g., sodium hydroxide at >350 °C for chlorobenzene in the Dow process). libretexts.org In the case of substituted chloroarenes like ortho-chloroanisole, the benzyne mechanism can lead to the formation of a mixture of products, sometimes with the incoming nucleophile adding to a different position than the one vacated by the leaving group. For example, the reaction of ortho-chloroanisole with sodium amide has been shown to yield exclusively meta-methoxyaniline, which is strong evidence for a benzyne intermediate. libretexts.org
Cross-Coupling Reactions of Aryl Chlorides, including Chloroanisole
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and they are highly effective for functionalizing aryl chlorides, which are often less reactive than the corresponding bromides or iodides. sigmaaldrich.comacs.org Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination have become indispensable tools in organic synthesis. sigmaaldrich.com
The general mechanism for these reactions involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org The success of coupling unreactive aryl chlorides like chloroanisole often depends on the use of highly active catalysts, which typically consist of a palladium source and a sterically bulky, electron-rich phosphine (B1218219) ligand. acs.org These ligands facilitate the initial, often rate-limiting, oxidative addition of the aryl chloride to the Pd(0) center. acs.org
For instance, the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid has been studied to optimize catalytic conditions. researchgate.net The use of advanced catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos) and palladium precatalysts, allows for the efficient coupling of challenging substrates like chloroanisoles at room temperature. acs.org
Formation of Chloroanisoles via Microbial O-methylation of Chlorophenols
Chloroanisoles, including this compound, can be formed in the environment through the biological O-methylation of corresponding chlorophenol precursors. mdpi.comresearchgate.net This biotransformation is carried out by a wide range of microorganisms, including bacteria, fungi, cyanobacteria, and algae. nih.govnih.gov The process is considered a significant pathway for the environmental fate of chlorophenols, which are pollutants originating from sources such as pesticides and disinfectants. mdpi.comnih.gov
The biochemical reaction involves the transfer of a methyl group to the hydroxyl group of a chlorophenol. technion.ac.il This methylation is catalyzed by enzymes known as chlorophenol O-methyltransferases (CPOMTs). nih.govtechnion.ac.il These enzymes often utilize S-adenosyl methionine (SAM) as the methyl donor in a reaction analogous to an SN2 substitution. nih.govtechnion.ac.il The microbial O-methylation is often considered a detoxification mechanism for the microorganisms, as the resulting chloroanisoles are generally less toxic than their chlorophenol precursors. technion.ac.il
This process is of particular concern in contexts such as drinking water systems and the food and beverage industry. For example, the microbial methylation of 2,4,6-trichlorophenol (B30397) (a wood preservative) to 2,4,6-trichloroanisole (B165457) is a well-known cause of "cork taint" in wine and musty or moldy odors in buildings. nih.govnih.gov The formation of various chloroanisoles, such as this compound and 2,4-dichloroanisole, has been observed in water distribution systems from their corresponding chlorophenol precursors. researchgate.net
Advanced Analytical Methodologies for 2 Chloroanisole Detection and Quantification
Chromatographic Techniques for Chloroanisole Analysis
Chromatography is the cornerstone for separating chloroanisoles from other volatile and semi-volatile compounds present in a sample. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.
Gas chromatography (GC) is the most suitable and widely used technique for the analysis of volatile compounds like chloroanisoles. researchgate.net When coupled with mass spectrometry (MS), it provides a powerful tool for both separation and identification. GC-MS systems offer high sensitivity and selectivity, allowing for the detection of trace levels of contaminants.
Several GC-MS approaches have been developed for haloanisole analysis. nih.gov These include standard GC-MS with selected ion monitoring (SIM), which enhances sensitivity for target compounds, as well as more advanced techniques like tandem mass spectrometry (GC-MS/MS) and comprehensive two-dimensional gas chromatography (GCxGC-TOF-MS). nih.gov GC-MS/MS, often using a triple quadrupole instrument, can achieve very low detection limits, in the range of 0.01-0.1 ng/L for some haloanisoles. nih.gov This makes it highly suitable for detecting these compounds at concentrations well below their odor thresholds. nih.gov
The choice of capillary column is crucial for effective separation. A study on the determination of 2,4,6-trichloroanisole (B165457) (TCA) in wine utilized a CP-SIL 8CB-MS capillary column (30m x 0.25mm x 0.25 µm) for separation prior to MS detection. nih.gov Another method developed for TCA used a DB-WAX column (30 m x 0.25 mm x 0.15 µm). researchgate.net The combination of an appropriate sample extraction method, such as solid-phase microextraction (SPME), with GC-MS creates a simple, fast, and efficient method for determining chloroanisole residues in various matrices. researchgate.net
While GC is more common for volatile compounds, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for analytes that are not suitable for GC analysis. bjbms.org HPLC separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com
For compounds like chloroanisoles, reverse-phase HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. An analytical method for 2,4,6-trichloroanisole (TCA) utilized a Newcrom R1 mixed-mode column with a simple mobile phase of acetonitrile and water, without a buffer. sielc.com Detection is often accomplished using a UV detector, with a wavelength of 210 nm being effective for TCA. sielc.com The versatility of HPLC lies in the ability to modify the mobile phase composition and choose from a wide variety of stationary phases to achieve optimal separation. bjbms.org
Sample Preparation and Extraction Methods for Chloroanisoles
Effective sample preparation is crucial for accurate analysis, as it isolates and concentrates the target analytes from the sample matrix, removing interferences. Several solventless and efficient techniques have been developed for this purpose.
Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique that is particularly effective for volatile compounds. nih.govmdpi.com The method involves exposing a fused silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a liquid or solid sample. mdpi.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com The fiber is subsequently transferred to the injector of a GC for thermal desorption and analysis. nih.gov
The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction time, and temperature. frontiersin.org Common fiber coatings include polydimethylsiloxane (PDMS) and divinylbenzene/polydimethylsiloxane (DVB/PDMS). nih.govnih.gov For the analysis of TCA in wine, a PDMS fiber (100 µm) was used with an extraction time of 15 minutes at 35°C. nih.gov Another study comparing different GC-MS methods for haloanisoles used a DVB/PDMS fiber at 70°C for 20 minutes, with the addition of 30% NaCl to the sample to improve analyte partitioning into the headspace. nih.gov HS-SPME is valued for its sensitivity and the avoidance of organic solvents. nih.gov
Solid Phase Extraction (SPE) is a sample preparation technique used to extract semivolatile or nonvolatile analytes from liquid samples. sigmaaldrich.com It is more efficient than traditional liquid-liquid extraction, reduces solvent use, and can be automated. sigmaaldrich.com The process involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). phenomenex.com The analytes of interest are retained on the sorbent while the matrix passes through. The analytes are then eluted with a small volume of an appropriate solvent. phenomenex.com
A method for the simultaneous determination of chloroanisoles and chlorophenols in red wine used a 200mg Oasis HLB SPE cartridge. researchgate.net In this procedure, chlorophenols were eluted with methanol, while chloroanisoles were recovered in a subsequent fraction of n-hexane. researchgate.net This method achieved detection limits ranging from 0.2 to 2.4 ng/L and average recoveries higher than 80%. researchgate.net The selection of the sorbent and elution solvents is critical for achieving high selectivity and recovery. sigmaaldrich.com
Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation method introduced in 1999 for the extraction and enrichment of organic compounds from aqueous matrices. nih.gov The technique is based on sorptive extraction, where analytes partition into a polymer coating on a magnetic stirring rod. nih.gov The most common coating is polydimethylsiloxane (PDMS). tue.nl Compared to SPME, SBSE utilizes a significantly larger amount of the sorptive phase, which can lead to extremely high sensitivity and lower detection limits. nih.govtue.nl
After extraction, the stir bar is removed, dried, and the analytes are desorbed. This can be done thermally by placing the stir bar in a thermal desorption unit connected to a GC, or via liquid desorption with a small amount of solvent. chromatographyonline.com A methodology for determining chloroanisoles and chlorophenols in cork material employed SBSE coupled to GC-MS. nih.gov This method demonstrated recovery percentages ranging from 51% for pentachloroanisole (B52094) to 81% for 2,4-dichloroanisole, with detection limits as low as 1.2 ng/g for 2,4,6-trichloroanisole. nih.gov
Liquid-Liquid Microextraction (LLME) Techniques
Liquid-Liquid Microextraction (LLME) represents a significant advancement in sample preparation, offering a miniaturized, efficient, and environmentally friendly alternative to traditional liquid-liquid extraction. A prominent variant, Dispersive Liquid-Liquid Microextraction (DLLME), has been effectively applied for the simultaneous determination of various chloroanisoles and their precursors in water samples. nih.govresearchgate.net This technique involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into an aqueous sample. This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for efficient mass transfer of the analytes.
In a specific application for chloroanisole analysis, a method was developed using isooctane as the extraction solvent and methanol as the disperser solvent. nih.govresearchgate.net The chloroanisoles targeted included 2,4-dichloroanisole, 2,6-dichloroanisole, 2,4,6-trichloroanisole, 2,3,4-trichloroanisole, and 2,3,6-trichloroanisole. The procedure was optimized by evaluating several key parameters, including the types and volumes of extraction and disperser solvents, derivatization agent concentration, salt addition, and extraction time and temperature. nih.gov
Following the extraction, the sample is centrifuged to separate the extraction solvent, which is then collected for analysis, typically by gas chromatography with an electron capture detector (GC-ECD). nih.govnih.gov This approach has demonstrated high sensitivity and excellent performance characteristics for the analysis of chloroanisoles in water.
Key performance metrics for the DLLME method in the analysis of various chloroanisoles are presented below.
| Parameter | Value/Range |
| Extraction Solvent | Isooctane (80 µL) |
| Disperser Solvent | Methanol (500 µL) |
| Linearity (R²) | 0.9936 - 0.9992 |
| Recovery Rates | 85.2% - 101.4% |
| Limits of Detection (LOD) | 3.0 - 8.7 ng/L |
| Repeatability (RSD) | < 4.5% |
| Reproducibility (RSD) | < 7.3% |
This data is based on a study of several chloroanisoles, providing a representative performance of the DLLME technique for this class of compounds. nih.govresearchgate.net
Emerging Analytical Techniques and Biosensors for Chloroanisoles
The demand for rapid, sensitive, and high-throughput analytical methods has driven the development of emerging techniques and biosensors for the detection of chloroanisoles. These innovative approaches offer potential advantages over traditional chromatographic methods, including faster analysis times and the potential for on-site screening.
Enzyme-Linked Immunosorbent Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful bioanalytical technique that utilizes the specific binding between an antibody and its target antigen to detect and quantify substances in a sample. nih.gov The assay typically involves immobilizing an antigen or antibody onto a solid surface, such as a microtiter plate. A sample is then added, and if the target analyte is present, it will bind to the immobilized component. An enzyme-labeled antibody is subsequently introduced, which binds to the analyte, forming a "sandwich" complex. The addition of a substrate that reacts with the enzyme produces a measurable signal, such as a color change, which is proportional to the concentration of the analyte. nih.gov
While ELISA has been widely applied for the detection of various environmental contaminants, its application for chloroanisoles has specific considerations. Research on immunoassays for other chlorinated compounds, such as polychlorinated biphenyls (PCBs), has shown that the cross-reactivity of antibodies with structurally related compounds is a critical factor. In one study, an ELISA developed for PCBs was tested against a range of potential cocontaminants, including chlorinated anisoles. The results indicated that none of the tested chlorinated anisoles exhibited significant cross-reactivity, with most showing less than 0.1% reactivity. nih.gov
This low cross-reactivity highlights both a challenge and an opportunity. It suggests that antibodies developed for other chlorinated compounds are unlikely to be effective for the sensitive detection of 2-Chloroanisole, necessitating the development of highly specific antibodies that can recognize the unique structure of individual chloroanisoles or the chloroanisole class of compounds. The development of such specific immunoassays would enable rapid and high-throughput screening of samples for chloroanisole contamination.
A summary of the key aspects of the ELISA technique is provided below.
| Feature | Description |
| Principle | Based on the specific binding reaction between an antibody and an antigen. |
| Formats | Includes Direct, Indirect, Sandwich, and Competitive ELISA. nih.gov |
| Signal Generation | An enzyme conjugated to an antibody catalyzes a reaction that produces a measurable signal (e.g., colorimetric, fluorescent). |
| Application | Widely used in diagnostics, environmental monitoring, and food safety for detecting a variety of analytes. |
| Cross-Reactivity | The specificity of the antibody is crucial; low cross-reactivity with non-target compounds is desired for accurate quantification. |
Biological Activity and Toxicological Considerations of 2 Chloroanisole and Its Derivatives
Antimicrobial and Antifungal Properties of 2-Chloro-6-nitroanisole and Similar Compounds
2-Chloro-6-nitroanisole (PubChem CID: 548512), a nitro-substituted derivative of 2-chloroanisole, has been studied for its potential antimicrobial and antifungal properties. The presence of the nitro group is suggested to contribute to the compound's ability to interact with biological targets, potentially inhibiting the growth of certain microorganisms. ontosight.ai Research into the biological activities of nitroaromatic compounds, including nitroanisoles, is ongoing. ontosight.ai
Other chlorinated and nitrated anisole (B1667542) derivatives have also shown antimicrobial potential. For instance, 5-chloro-2-nitroanisole (B32773) (PubChem CID: 81110) has been studied for potential antimicrobial and antifungal properties. labsolu.caguidechem.com Additionally, 2,3,5,6-tetrachloro-4-nitroanisole (B3369696) has been noted for potential antimicrobial, antifungal, and insecticidal activities attributed to its nitro and chlorine substituents. ontosight.ai
Evaluation of Antimicrobial Activity of this compound Derivatives
Studies have explored the antimicrobial activity of various derivatives structurally related to this compound. For example, halogenated aryl sulfonamides derived from 2-amino-4-chloroanisole were synthesized and evaluated for in vitro antibacterial activity against Gram-negative and Gram-positive bacteria. researchgate.net Many of these compounds demonstrated moderate to good activity, with subtle structural changes significantly altering their inhibitory properties. researchgate.net Some compounds were active against both Gram-positive bacterial strains tested, relative to the reference standard ciprofloxacin, while others showed activity against Gram-negative bacterial strains. researchgate.net
Research on chalcones with a chlorine atom has also indicated a positive effect of the chlorine substituent on activity against tested microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.com However, the bacterial strain Pseudomonas aeruginosa exhibited significant resistance to their effects. mdpi.com Chlorinated 2'-hydroxychalcones showed significantly stronger antibacterial activity against S. aureus. mdpi.com
Data from a study on halogenated aryl sulfonamides derived from 2-amino-4-chloroanisole illustrates the varied antibacterial activity of these compounds:
| Compound Class | Example Compounds Tested | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Reference Standard |
| N-(5-chloro-2-methoxyphenyl)aryl sulfonamides | 3a-e | Moderate to Good | Varied | Ciprofloxacin |
| N-ethyl/benzyl-N-(5-chloro-2-methoxyphenyl)aryl sulfonamides | 6a-e and 7a-e | Moderate to Good | Varied | Ciprofloxacin |
Note: Specific activity levels (e.g., MIC values) would require detailed data from the source material.
Acetylcholinesterase Enzyme Inhibition by this compound Derivatives
The inhibition of acetylcholinesterase (AChE) is a therapeutic target, particularly in the context of neurodegenerative diseases like Alzheimer's. mdpi.com Some derivatives of chloroanisole and related chlorinated compounds have been investigated for their ability to inhibit this enzyme.
Tertiary amine derivatives of chlorochalcone, which contain a chlorine atom and a related structural scaffold, have been designed and evaluated for their effect on AChE. nih.gov These compounds showed moderate to potent inhibitory activity against AChE, with some exhibiting high selectivity over buthylcholinesterase (BuChE). nih.gov The position of the chlorine substituent and alterations in the tertiary amine group significantly influenced the activity and selectivity. nih.gov
While not directly this compound derivatives, studies on other chlorinated compounds like certain naphthoquinone derivatives have also explored AChE inhibition, indicating that chlorinated aromatic structures can possess this property. mdpi.com For instance, some 1,2-naphthoquinone (B1664529) derivatives showed higher inhibition of AChE compared to their 1,4-naphthoquinone (B94277) homologues. mdpi.com
One study on N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, a derivative of 2-amino-4-chloroanisole, reported an acetylcholinesterase inhibition of 98.11 µM. vulcanchem.com
Toxicity Studies of Chloroanisoles
Toxicological evaluations of chloroanisoles are important for understanding their potential environmental and health impacts.
Toxicity to Aquatic Organisms (e.g., Daphnia magna)
Chlorinated phenols, structurally related to chloroanisoles, are known to be toxic to aquatic organisms. epa.govepa.govinchem.org Studies on the acute toxicity of chlorinated phenols to aquatic biota, including Daphnia magna, have been conducted. inchem.org Generally, the toxicity of chlorinated phenols to aquatic organisms increases with the degree of chlorination, which is thought to be related to increasing lipophilicity. inchem.org
While direct toxicity data for this compound on Daphnia magna were not specifically found in the provided snippets, the toxicity of related chlorinated aromatic compounds like pentachlorophenol (B1679276) (PCP) to Daphnia magna is in the µg/L range. pops.int It is suggested that the similarity in effects thresholds between PCP and pentachloroanisole (B52094) (PCA) in the aquatic environment might be due to the biotransformation of PCA to PCP within test organisms. pops.int Untransformed PCA is likely less toxic than PCP because it lacks the phenolic functionality. pops.int
Applications and Industrial Significance of 2 Chloroanisole
2-Chloroanisole as a Chemical Intermediate in Various Syntheses
As a chemical intermediate, this compound is a building block in the synthesis of numerous organic compounds. biosynth.comsolubilityofthings.com Its reactivity enables its use in different reaction pathways to create desired products for various industries.
Production of Pesticides, Pharmaceuticals, and Dyes
This compound is utilized as an intermediate in the production of pesticides, pharmaceuticals, and dyes. solubilityofthings.comontosight.aisinocurechem.com This highlights its importance in sectors requiring the synthesis of complex organic molecules with specific biological or colorimetric properties. While 2-chlorophenol (B165306) is also used in the synthesis of these products, this compound itself serves as an intermediate in pharmaceutical synthesis. sinocurechem.com
Synthesis of Benzoate (B1203000) Esters
This compound is a precursor in the synthesis of various organic compounds, including benzoate esters. biosynth.com Benzoate esters are a class of organic compounds with a wide range of applications, often used in fragrances and artificial flavors due to their pleasant odors. wikipedia.orgutripoli.edu.ly The synthesis of esters typically involves the reaction of a carboxylic acid with an alcohol, often catalyzed by an acid. libretexts.orguomustansiriyah.edu.iq Transesterification, the conversion of one ester into another, is another method for synthesizing benzoate esters. libretexts.org
Conversion of Catechol to 2-Chloroacetophenone (B165298)
This compound is also used for the conversion of catechol to 2-chloroacetophenone. biosynth.com Catechol is a phenolic compound, while 2-chloroacetophenone (also known as phenacyl chloride) is a substituted acetophenone. fishersci.cawikipedia.orgnih.govnih.gov 2-Chloroacetophenone is known as a useful building block in organic chemistry. wikipedia.org The conversion of catechol to 2-chloroacetophenone involves a transformation of the functional groups present on the aromatic ring.
Methylating Agent Applications of this compound
This compound has been found to be an effective methylating agent. biosynth.com Methylation is a chemical reaction involving the addition of a methyl group to a substrate. This property allows this compound to be used in reactions where a methyl group needs to be introduced into another molecule. For example, it can be used for the production of methyl benzoate. biosynth.com The reaction mechanism often involves an electrophilic attack. biosynth.com The rate of such reactions can be influenced by factors like temperature and pH. biosynth.com Methylation strategies are also employed in the analysis of certain compounds, such as chlorinated phenols. nih.govresearchgate.net
Potential Use of this compound for Overcharge Protection of Li-Ion Batteries
This compound is considered an important class of chemical raw materials used in various fields, including lithium battery electrolytes. google.com Research suggests its potential use for overcharge protection in Li-ion batteries. google.com This application highlights its relevance in the field of energy storage technology, where safety and performance are critical factors.
Future Directions in 2 Chloroanisole Research
Development of Green Synthesis Methodologies for 2-Chloroanisole
Current synthesis routes for this compound may involve harsh chemicals or generate undesirable byproducts. Future research is focused on developing environmentally friendly, or "green," synthesis methodologies. This includes exploring catalytic reactions that utilize less toxic reagents and solvents, improving atom economy to minimize waste, and potentially investigating biocatalytic approaches. The goal is to create synthesis processes that are safer, more energy-efficient, and produce less environmental impact, aligning with the broader principles of green chemistry. Research into green synthesis of nanoparticles, for instance, highlights the potential of using biological entities like plants and microorganisms as sustainable alternatives to conventional chemical methods. While these studies focus on nanoparticles, the underlying principles of utilizing renewable resources and minimizing hazardous substances are relevant to developing greener routes for synthesizing organic molecules like this compound.
Advanced Remediation Strategies for Chloroanisole Contamination
Chloroanisoles, including this compound, can be environmental contaminants, sometimes associated with off-flavors in food and beverages or musty odors in indoor environments. Future research in remediation strategies aims to develop more efficient and sustainable methods for removing chloroanisole contamination from various matrices, such as water, soil, and building materials. This includes exploring advanced oxidation processes, novel adsorption materials, and enhanced biodegradation techniques. Studies on the remediation of other chlorinated organic compounds provide insights into potential approaches, such as in-situ chemical reduction and thermal treatment for chlorinated solvents in groundwater. Research on the destruction of chloroanisoles using methods like hydrogen peroxide activated by molybdate (B1676688) ions in alkaline conditions has shown promise for removing these compounds from aqueous solutions and cork materials. Additionally, investigations into plasma-activated water have demonstrated its effectiveness in eliminating chloroanisoles from contaminated corks. Future work will likely focus on optimizing these methods, understanding the degradation pathways, and developing integrated approaches for complex contamination scenarios.
Further Elucidation of Biological Activities and Pharmacological Potential of this compound Derivatives
While the primary focus of this article is this compound itself, research into its derivatives continues to explore potential biological activities. Future directions involve a more in-depth investigation into how this compound and its modified structures interact with biological systems. This could include studies on antimicrobial properties, as some related halogenated compounds have shown such activity. Research may also explore other potential pharmacological applications or biological effects of these derivatives, building upon existing knowledge of related organic compounds. Studies on the synthesis and antibacterial activity of halogenated aryl sulfonamides derived from 2-amino-4-chloroanisole exemplify this research direction. Further research is needed to fully understand the mechanisms of action and potential applications of these derivatives, while strictly adhering to the exclusion of dosage and safety information.
Computational Chemistry and Modeling for this compound Reactivity and Environmental Fate
Computational chemistry and molecular modeling play a crucial role in predicting the behavior of chemical compounds. For this compound, future research will increasingly utilize these tools to gain a deeper understanding of its reactivity, transformation pathways, and environmental fate. This includes modeling its degradation under various environmental conditions, predicting its partitioning between different environmental compartments (air, water, soil), and assessing its potential for bioaccumulation or long-range transport. Computational studies can help identify key factors influencing its persistence and guide the development of more effective remediation strategies. Research combining microbial transformation studies with environmental fate modeling using electron density calculations has been applied to halogenated aromatics, demonstrating the utility of this approach. Such modeling can provide insights into regioselective dehalogenation and the influence of molecular structure on environmental behavior.
Integrated Approaches for Comprehensive Chloroanisole Risk Assessment
A comprehensive understanding of the potential risks associated with chloroanisoles requires integrating data from various disciplines. Future research will focus on developing and applying integrated approaches for risk assessment, combining environmental monitoring data, toxicological information (excluding safety profiles as per instructions), exposure assessments, and computational modeling. This involves developing frameworks that consider multiple sources of exposure and potential cumulative effects. The use of advanced data analysis techniques, including artificial intelligence and machine learning, is expected to enhance the efficiency and accuracy of risk assessment processes. Integrated approaches aim to provide a more holistic view of the potential risks posed by chloroanisoles to both human health and the environment, supporting informed decision-making and regulatory efforts.
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2-Chloroanisole critical for experimental design?
- Methodological Answer : Key properties include boiling point (195–196°C), density (1.123 g/mL at 25°C), and refractive index (n<sup>20</sup>/D 1.545). These parameters guide solvent selection, reaction temperature optimization, and purity assessments. Solubility in water (0.49 g/L at 25°C) is vital for environmental fate studies . A table summarizing properties:
| Property | Value | Reference |
|---|---|---|
| Boiling Point (°C) | 195–196 | |
| Density (g/mL) | 1.123 | |
| Solubility in Water (g/L) | 0.49 |
Q. How can this compound be synthesized, and what analytical methods confirm its identity?
- Methodological Answer : Synthesis often involves Friedel-Crafts acetylation using acetic anhydride over large-pore zeolites to yield derivatives like 4-acetyl-2-chloroanisole . Characterization requires NMR, GC-MS, and comparison with literature spectra. For purity, headspace solid-phase microextraction (HS-SPME) coupled with GC is recommended, especially for trace analysis in complex matrices like wine .
Q. What are the primary challenges in detecting trace levels of this compound in environmental samples?
- Methodological Answer : Low environmental concentrations (e.g., ppb levels in groundwater) necessitate sensitive methods like purge-and-trap GC with detection limits of 0.2 µg/L. Matrix interference in biological or soil samples requires optimization of extraction protocols, such as toluene-based phase separation .
Advanced Research Questions
Q. How do reaction conditions influence the formation of this compound as a byproduct in industrial processes?
- Methodological Answer : Competing reactions during toluene-based acylation of herbicides (e.g., 2,4-D) generate this compound. Variables like solvent polarity, temperature, and catalyst type (e.g., zeolites) affect yield. Contamination pathways should be mapped using isotopic labeling and kinetic studies to isolate intermediates .
Q. What mechanisms explain the environmental persistence of this compound, and how can degradation pathways be modeled?
- Methodological Answer : Persistence is linked to low hydrolysis rates and stable aromatic structure. Aerobic degradation studies using microbial consortia (e.g., Pseudomonas spp.) show partial mineralization. Modeling requires integrating solubility data , half-life measurements, and QSAR predictions for metabolites .
Q. How should researchers address contradictions in toxicity data between in vitro and environmental exposure studies?
- Methodological Answer : Discrepancies arise from bioavailability differences (e.g., soil adsorption reducing toxicity). Iterative analysis combining bioassays (e.g., Daphnia magna LC50) and environmental fate modeling (e.g., fugacity models) reconciles data. Cross-referencing with structural analogs (e.g., chlorophenols) provides mechanistic insights .
Q. What strategies optimize the selective functionalization of this compound for pharmaceutical intermediates?
- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases enables regioselective substitution. Computational tools (DFT) predict reactive sites, while in situ IR monitors reaction progress. Catalyst screening (e.g., Pd/C for hydrogenolysis) improves yield and reduces byproducts .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Document catalyst activation protocols (e.g., zeolite calcination temperatures) and solvent drying methods. Provide raw spectral data (e.g., NMR FID files) in supplementary materials. Peer-reviewed synthetic procedures should adhere to Beilstein Journal guidelines, with ≤5 compounds in the main text and extended data in supplements .
Q. What statistical approaches validate environmental detection limits for this compound in heterogeneous matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
